molecular formula C12H14ClNO8 B014266 2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside CAS No. 119047-14-2

2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside

Cat. No. B014266
M. Wt: 335.69 g/mol
InChI Key: PJCVBKZRKNFZOD-ZIQFBCGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis The compound is synthesized through a multi-step chemical process. One approach involves starting from 2-methylphenyl alpha-D-glucopyranoside tetraacetate, leading to 2-chloromethyl-4-nitrophenyl α-D-glucopyranoside, an enzyme-activated irreversible inhibitor of yeast α-glucosidase, indicating its utility in inhibiting specific enzymes effectively (Briggs, Haines, & Taylor, 1992). Another method for synthesizing related derivatives involves modifications at various positions of the glucopyranoside structure to create substrates for human alpha-amylase assays, demonstrating the versatility of the compound’s chemical structure in generating numerous analogs with specific biochemical applications (Tokutake et al., 1993).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCVBKZRKNFZOD-ZIQFBCGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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